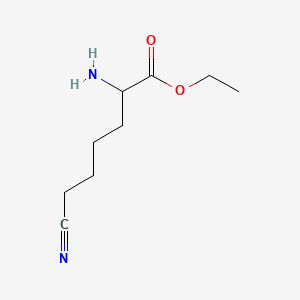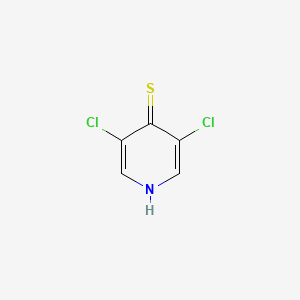![molecular formula C16H14O B15312421 2-[(9H-Fluoren-9-YL)methyl]oxirane CAS No. 63095-10-3](/img/structure/B15312421.png)
2-[(9H-Fluoren-9-YL)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(9H-Fluoren-9-yl)methyl]oxirane is a chemical compound known for its unique structure and properties It consists of a fluorenyl group attached to an oxirane ring, making it an interesting subject for various chemical studies and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9H-Fluoren-9-yl)methyl]oxirane typically involves the reaction of 9-fluorenylmethanol with an epoxidizing agent. One common method is the reaction of 9-fluorenylmethanol with a peracid, such as m-chloroperbenzoic acid, under mild conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher throughput. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(9H-Fluoren-9-yl)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of products, including ethers, amines, and halides .
Applications De Recherche Scientifique
2-[(9H-Fluoren-9-yl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 2-[(9H-Fluoren-9-yl)methyl]oxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The specific pathways involved depend on the context of its use and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Bis(4-glycidyloxyphenyl)fluorene: This compound has a similar structure but contains two oxirane rings, making it more reactive and suitable for different applications.
9-Fluorenylmethyl chloroformate: Known for its use in peptide synthesis, this compound has a different functional group but shares the fluorenyl moiety.
Uniqueness
2-[(9H-Fluoren-9-yl)methyl]oxirane is unique due to its single oxirane ring attached to the fluorenyl group, which provides a balance of reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex organic molecules and materials .
Propriétés
Numéro CAS |
63095-10-3 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethyl)oxirane |
InChI |
InChI=1S/C16H14O/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)9-11-10-17-11/h1-8,11,16H,9-10H2 |
Clé InChI |
HEBRPNIZIUGAOU-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol](/img/structure/B15312364.png)



![Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15312377.png)

![tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate](/img/structure/B15312399.png)






